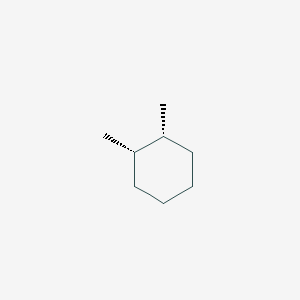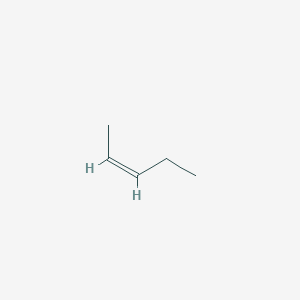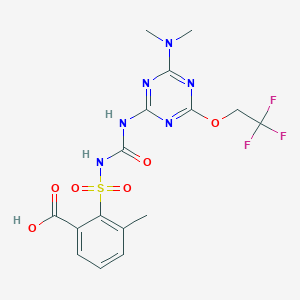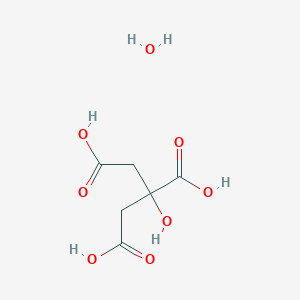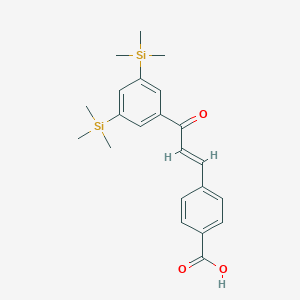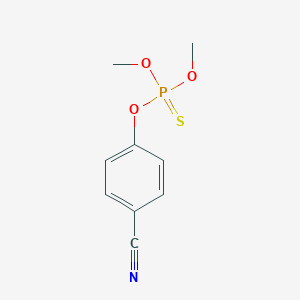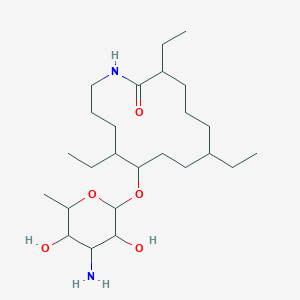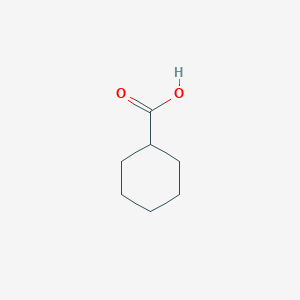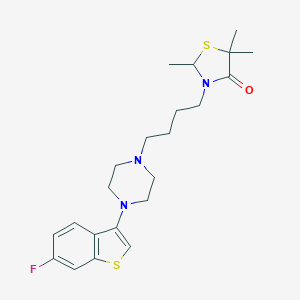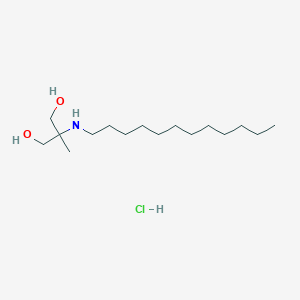
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride is a chemical compound with a variety of applications in different fields. It is a derivative of 1,3-propanediol, which is a versatile platform chemical widely used in the cosmetics, pharmaceutical, and polymer industries
Métodos De Preparación
The synthesis of 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride involves several steps. One common method is the reaction of 1,3-propanediol with dodecylamine and methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous processing to optimize efficiency and reduce costs .
Análisis De Reacciones Químicas
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used as a surfactant or emulsifying agent in various formulations . Additionally, it is used in the industry for the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can interact with cell membranes, altering their permeability and fluidity . This interaction can affect various cellular processes, including signal transduction and transport mechanisms . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane dynamics and function .
Comparación Con Compuestos Similares
1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride can be compared with other similar compounds, such as 2-amino-1,3-propanediol and 1,3-propanediol . While all these compounds share a common backbone, their functional groups and side chains confer different properties and applications. For instance, 2-amino-1,3-propanediol is widely used as an intermediate in the synthesis of pharmaceuticals and surfactants . The unique dodecylamino group in this compound provides it with distinct amphiphilic properties, making it suitable for specific applications in drug delivery and material science .
Propiedades
IUPAC Name |
2-(dodecylamino)-2-methylpropane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-17-16(2,14-18)15-19;/h17-19H,3-15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYBJDGCMPYNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(C)(CO)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158168 |
Source


|
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-80-8 |
Source


|
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(dodecylamino)-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
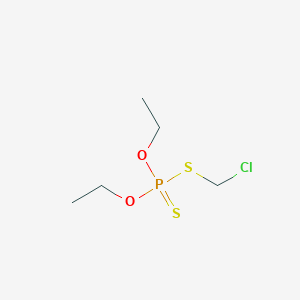
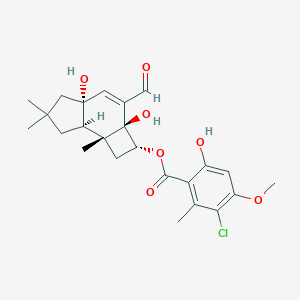
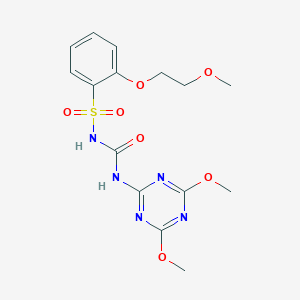
![4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B165934.png)
